molecular formula C9H16O3 B045736 2,3-Epoxy-4-hydroxynonanal CAS No. 118354-84-0

2,3-Epoxy-4-hydroxynonanal

Cat. No. B045736
M. Wt: 172.22 g/mol
InChI Key: RWEZZEBPLLEJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Epoxy-4-hydroxynonanal (EHNA) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. EHNA is a potent inhibitor of the enzyme adenosine deaminase (ADA), which plays a crucial role in purine metabolism. ADA is responsible for the breakdown of adenosine to inosine, a process that is essential for the regulation of cellular adenosine levels. EHNA has been shown to modulate the activity of ADA, leading to a range of biological effects that have been studied in detail.

Mechanism Of Action

2,3-Epoxy-4-hydroxynonanal exerts its biological effects by inhibiting the activity of ADA, an enzyme that plays a crucial role in purine metabolism. ADA is responsible for the breakdown of adenosine to inosine, a process that is essential for the regulation of cellular adenosine levels. 2,3-Epoxy-4-hydroxynonanal has been shown to modulate the activity of ADA by binding to the enzyme's active site, leading to a range of biological effects.

Biochemical And Physiological Effects

2,3-Epoxy-4-hydroxynonanal has been shown to have a range of biochemical and physiological effects. In addition to its effects on cancer cells, inflammation, and cardiovascular diseases, 2,3-Epoxy-4-hydroxynonanal has also been shown to modulate the activity of the immune system. 2,3-Epoxy-4-hydroxynonanal has been shown to inhibit the production of cytokines by T cells, suggesting that it may have potential as an immunomodulatory agent.

Advantages And Limitations For Lab Experiments

2,3-Epoxy-4-hydroxynonanal has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2,3-Epoxy-4-hydroxynonanal has also been extensively studied, and its effects have been well characterized. However, 2,3-Epoxy-4-hydroxynonanal also has some limitations. It is a potent inhibitor of ADA, which may limit its use in experiments that require the activity of this enzyme. In addition, 2,3-Epoxy-4-hydroxynonanal may have off-target effects that need to be carefully considered when designing experiments.

Future Directions

2,3-Epoxy-4-hydroxynonanal has several potential future directions for research. One area of interest is the development of 2,3-Epoxy-4-hydroxynonanal analogs that may have improved efficacy or reduced off-target effects. Another area of interest is the use of 2,3-Epoxy-4-hydroxynonanal in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, the potential use of 2,3-Epoxy-4-hydroxynonanal as a diagnostic tool for diseases that involve the dysregulation of ADA activity is an area of ongoing research.

Synthesis Methods

2,3-Epoxy-4-hydroxynonanal can be synthesized using a variety of methods, including the reaction of 4-hydroxynonanal with epichlorohydrin in the presence of a base. The resulting product can be purified using column chromatography to obtain pure 2,3-Epoxy-4-hydroxynonanal. Other methods for the synthesis of 2,3-Epoxy-4-hydroxynonanal have also been reported in the literature.

Scientific Research Applications

2,3-Epoxy-4-hydroxynonanal has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. 2,3-Epoxy-4-hydroxynonanal has been shown to inhibit the growth of cancer cells by modulating the activity of ADA. In addition, 2,3-Epoxy-4-hydroxynonanal has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent. 2,3-Epoxy-4-hydroxynonanal has also been shown to have a range of cardiovascular effects, including the modulation of vascular smooth muscle tone and the inhibition of platelet aggregation.

properties

CAS RN

118354-84-0

Product Name

2,3-Epoxy-4-hydroxynonanal

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

3-(1-hydroxyhexyl)oxirane-2-carbaldehyde

InChI

InChI=1S/C9H16O3/c1-2-3-4-5-7(11)9-8(6-10)12-9/h6-9,11H,2-5H2,1H3

InChI Key

RWEZZEBPLLEJBN-UHFFFAOYSA-N

SMILES

CCCCCC(C1C(O1)C=O)O

Canonical SMILES

CCCCCC(C1C(O1)C=O)O

synonyms

2,3-epoxy-4-hydroxynonanal
2,3-epoxy-4-hydroxynonanal, (2alpha,3beta(R*)), (+-)-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.